N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a useful research compound. Its molecular formula is C23H22FN5O5 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.16049698 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS005038941, also known as F3411-8602 or N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide, primarily targets the nuclear exporter protein XPO1 . XPO1 is responsible for the export of a majority of tumor suppressor proteins (TSPs), the glucocorticoid receptor (GR), and eIF4E-bound oncoprotein mRNAs .
Mode of Action
The compound inhibits XPO1, leading to the reactivation of TSPs, induced GR activity in the presence of steroids, and reduction in c-Myc, Cyclin D1, and other oncoproteins with eIF4E-bound mRNAs . This inhibition of XPO1 by AKOS005038941 reactivates multiple TSPs relevant to multiple myeloma, including p53, IκB, and FOXO, and overcomes MDM2-mediated p53 degradation .
Biochemical Pathways
The inhibition of XPO1 by AKOS005038941 affects several biochemical pathways. It increases IκB levels in the nucleus, which inhibits NF-κB transcriptional activity commonly found in multiple myeloma . The compound also enhances the activity of the glucocorticoid receptor (NR3C1) and leads to increased inhibition of E2F-mediated transcription . This results in strong inhibition of E2F target genes related to cell cycle, DNA replication, and transcriptional regulation .
Result of Action
The result of AKOS005038941’s action is the reactivation of multiple TSPs, induced GR activity, and reduction in oncoproteins . This leads to increased apoptosis and inhibition of cell proliferation . The compound shows strong synergy with dexamethasone in inhibiting proliferation and increasing apoptosis in both T-ALL and B-ALL cell lines .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O5/c1-27-12-18-21(26-27)22(31)29(11-14-4-6-15(24)7-5-14)23(32)28(18)13-20(30)25-17-10-16(33-2)8-9-19(17)34-3/h4-10,12H,11,13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNBXGDNRKBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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